molecular formula C17H15FN2O2 B2902210 3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-71-7

3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2902210
CAS No.: 941933-71-7
M. Wt: 298.317
InChI Key: UBVZPZXETIMWFP-UHFFFAOYSA-N
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Description

3-Fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a fluorinated benzamide derivative with a molecular formula of C₁₇H₁₅FN₂O₂ and a molecular weight of 298.32 g/mol . Its structure features a benzamide core substituted with a fluorine atom at the meta position and a 2-oxopyrrolidin-1-yl group attached to the phenyl ring at the para position relative to the amide linkage (Figure 1). The compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active benzamide derivatives, which often exhibit kinase inhibition, antiviral, or antimicrobial properties .

Properties

IUPAC Name

3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-13-5-1-4-12(10-13)17(22)19-14-6-2-7-15(11-14)20-9-3-8-16(20)21/h1-2,4-7,10-11H,3,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVZPZXETIMWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Coupling Reactions: The final step involves coupling the fluorinated pyrrolidinone with a benzamide derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the pyrrolidinone moiety contributes to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

  • Monoisotopic Mass: 298.1118 Da
  • ChemSpider ID : 782474
  • Safety Precautions : Requires handling away from heat and ignition sources (P210) and proper storage to prevent exposure (P102) .

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Substituent Position(s) Molecular Weight (g/mol) Key Structural Differences
3-Fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (Target) C₁₇H₁₅FN₂O₂ 3-F on benzamide; 2-oxopyrrolidinyl at C3 298.32 Reference compound
3-Fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (Isomer) C₁₇H₁₅FN₂O₂ 3-F on benzamide; 2-oxopyrrolidinyl at C4 298.32 Meta vs. para substitution on phenyl ring
3-Fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide C₁₉H₁₈FN₂O₂ 3-F on benzamide; piperidine-carbonyl at C2 332.36 Piperidine vs. pyrrolidinone; C2 substitution
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide C₂₁H₁₆FN₃O 3-F on benzamide; imidazopyrimidinyl at C4 345.37 Heterocyclic imidazopyrimidine substituent

Key Observations :

  • Positional Isomerism : The meta-substituted 2-oxopyrrolidinyl analog (target compound) differs from its para-substituted isomer in pharmacokinetic behavior due to steric and electronic effects.

Antiviral Potential :

  • The target compound shares structural motifs with N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide (Compound 127 in ), a SARS-CoV-2 inhibitor with binding energy of -8.9 kcal/mol. While the target lacks the thiophene and hydroxy-piperidine groups, its pyrrolidinone moiety may enhance solubility for viral protease interaction.
  • 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide () exhibits dual fluorine substitution and pyridyl coordination, enabling metal-binding properties absent in the target compound.

Kinase Inhibition :

  • Analogs like 3-fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide () are designed for kinase inhibition due to the imidazopyrimidine group, which mimics ATP-binding motifs. The target compound’s pyrrolidinone may instead favor allosteric modulation.

Physicochemical and Spectroscopic Properties

NMR Analysis :

  • The target compound’s aromatic protons likely exhibit complex splitting patterns due to scalar coupling, as seen in 3-fluoro-N-(3-fluorophenyl)benzamide (). Overlapping signals in the δ 7.0–8.0 ppm range complicate assignment without advanced techniques like COSY or NOESY .
  • Solubility: The 2-oxopyrrolidinyl group enhances solubility compared to non-polar analogs like N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl)benzamide (flutolanil, ), a fungicide with logP > 4.

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